molecular formula C14H12Cl2N2O3S B11965547 (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide

Cat. No.: B11965547
M. Wt: 359.2 g/mol
InChI Key: GYTGJPJFCRHXCT-BJMVGYQFSA-N
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Description

(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is a synthetic organic compound that features a cyano group, a dichlorophenyl group, and a dioxidotetrahydrothienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the dioxidotetrahydrothienyl group: This could involve cyclization reactions followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide: can be compared with other cyano-substituted propenamides or dichlorophenyl derivatives.

    Unique Features: The presence of the dioxidotetrahydrothienyl group might impart unique electronic properties or biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C14H12Cl2N2O3S/c15-12-2-1-9(6-13(12)16)5-10(7-17)14(19)18-11-3-4-22(20,21)8-11/h1-2,5-6,11H,3-4,8H2,(H,18,19)/b10-5+

InChI Key

GYTGJPJFCRHXCT-BJMVGYQFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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